molecular formula C6H4Cl2N2O2 B3030227 2,5-Dichloro-3-nitro-4-picoline CAS No. 884495-05-0

2,5-Dichloro-3-nitro-4-picoline

Cat. No.: B3030227
CAS No.: 884495-05-0
M. Wt: 207.01
InChI Key: ZFKZTPHCAGROAN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitro-4-picoline is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol It is a derivative of picoline, a methylpyridine, and features both chloro and nitro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-nitro-4-picoline typically involves the nitration and chlorination of picoline derivatives. One common method includes the nitration of 2,5-dichloro-4-picoline using nitric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction conditions often require careful temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production typically employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-nitro-4-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted picolines: Formed by nucleophilic substitution of the chloro groups.

    Carboxylic acids or aldehydes: Formed by the oxidation of the methyl group.

Scientific Research Applications

2,5-Dichloro-3-nitro-4-picoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-nitro-4-picoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The chloro groups can participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-methyl-3-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 2,5-Dichloro-4-methylpyridine

Uniqueness

Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and industrial processes .

Properties

IUPAC Name

2,5-dichloro-4-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKZTPHCAGROAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287111
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-05-0
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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